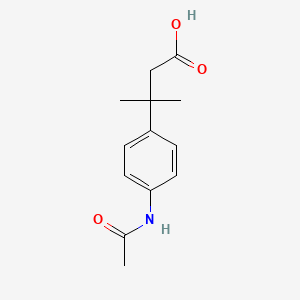

3-(4-acetamidophenyl)-3-methylbutanoic acid

Description

3-(4-acetamidophenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes an acetylamino group attached to a phenyl ring, which is further connected to a butanoic acid chain

Properties

IUPAC Name |

3-(4-acetamidophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(15)14-11-6-4-10(5-7-11)13(2,3)8-12(16)17/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPFTMSMFHHGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-acetamidophenyl)-3-methylbutanoic acid typically involves multiple steps, starting with the preparation of the acetylamino group and its attachment to the phenyl ring. This can be achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The phenyl ring is then connected to the butanoic acid chain through a series of coupling reactions, often involving the use of catalysts like palladium in Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-acetamidophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the phenyl ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-acetamidophenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-acetamidophenyl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenyl ring and butanoic acid chain can also contribute to the compound’s overall bioactivity by affecting its solubility, stability, and ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

4-(Acetylamino)benzoic acid: Similar structure but lacks the butanoic acid chain.

3-Methyl-4-(acetylamino)benzoic acid: Similar structure with a different position of the methyl group.

N-Acetyl-4-aminophenylacetic acid: Similar structure with an acetic acid chain instead of butanoic acid.

Uniqueness

3-(4-acetamidophenyl)-3-methylbutanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

3-(4-Acetamidophenyl)-3-methylbutanoic acid, also known as a derivative of acetamidophenyl compounds, has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound consists of a 3-methylbutanoic acid backbone with an acetamidophenyl group. Its structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It may exert its effects through:

- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity.

- Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways related to inflammation and pain.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anti-inflammatory Activity : Studies indicate that the compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Analgesic Effects : Its analgesic activity has been demonstrated in various animal models, suggesting potential use in pain management.

- Antimicrobial Properties : Preliminary studies have shown that it possesses antimicrobial activity against certain bacterial strains.

Case Studies

-

Anti-inflammatory Effects :

- A study evaluated the impact of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a reduction in TNF-alpha and IL-6 levels, suggesting effective anti-inflammatory action.

-

Analgesic Activity :

- In a controlled experiment involving rodents, administration of this compound resulted in a significant decrease in pain response compared to the control group.

-

Antimicrobial Activity :

- The compound was tested against various bacterial strains using the disc diffusion method. It demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli.

Data Table

The following table summarizes key findings from various studies regarding the biological activities of this compound:

| Activity Type | Test Organism/Model | Result |

|---|---|---|

| Anti-inflammatory | Macrophages (LPS-induced) | Decrease in TNF-alpha and IL-6 |

| Analgesic | Rodent model | Significant pain reduction |

| Antimicrobial | Staphylococcus aureus | Inhibition zone: 15 mm |

| Escherichia coli | Inhibition zone: 12 mm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.